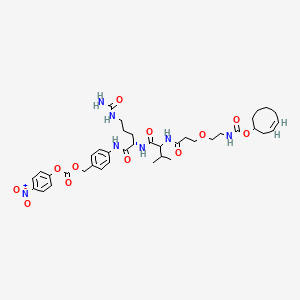
TCO-PEG1-Val-Cit-PABC-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The compound is designed to improve the stability and efficacy of ADCs by facilitating targeted drug delivery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-Val-Cit-PABC-PNP involves multiple steps, each designed to incorporate specific functional groups. The process typically starts with the preparation of the TCO group, followed by the attachment of the PEG1 (polyethylene glycol) chain. The Val-Cit (valine-citrulline) dipeptide is then introduced, followed by the PABC (para-aminobenzyloxycarbonyl) spacer, and finally, the PNP (p-nitrophenyl) group is added .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG1-Val-Cit-PABC-PNP undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group reacts with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, cathepsin B.
Conditions: The click chemistry reaction typically occurs under mild conditions, while the cleavage reaction requires the presence of cathepsin B in a lysosomal environment
Major Products
Wissenschaftliche Forschungsanwendungen
TCO-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of TCO-PEG1-Val-Cit-PABC-PNP involves several steps:
Targeting: The ADC binds to a specific antigen on the surface of a target cell.
Internalization: The ADC is internalized into the cell and trafficked to the lysosome.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload.
Drug Release: The released drug exerts its cytotoxic effects on the target cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG1-Val-Cit-PAB-PNP: Similar in structure but contains a maleimide group instead of a TCO group.
Uniqueness
TCO-PEG1-Val-Cit-PABC-PNP is unique due to its TCO group, which allows for rapid and efficient click chemistry reactions with tetrazine-containing molecules. This feature enhances the stability and efficacy of ADCs, making it a valuable tool in targeted drug delivery .
Eigenschaften
Molekularformel |
C39H53N7O12 |
|---|---|
Molekulargewicht |
811.9 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h4,6,12-19,26,30,32,34H,3,5,7-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b6-4+/t30?,32-,34?/m0/s1 |
InChI-Schlüssel |
MEJVQLRFVAZXDV-KRLQTLPYSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC/C=C/C3 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCCC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


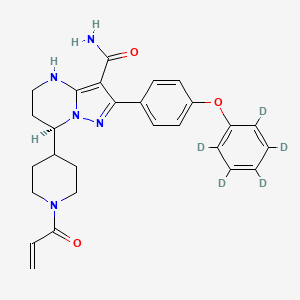
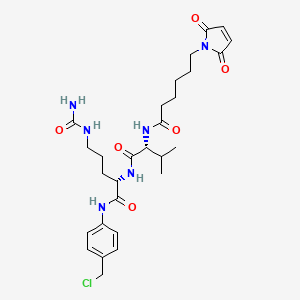
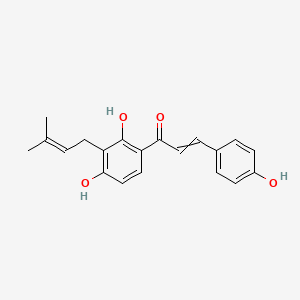




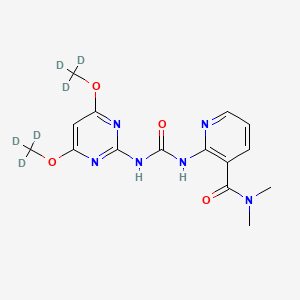
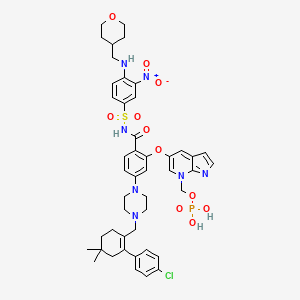
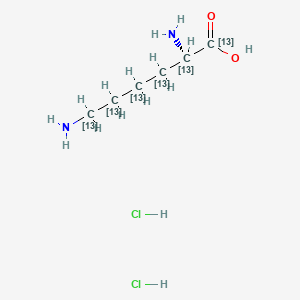



![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
